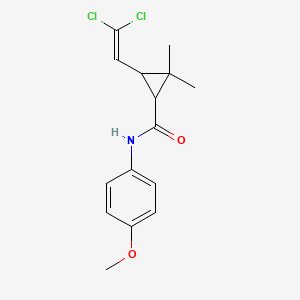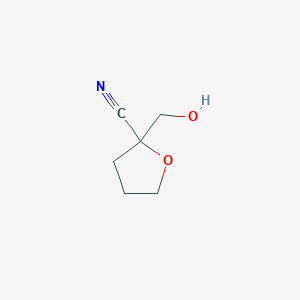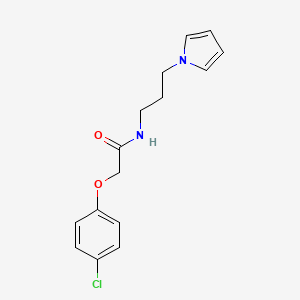
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide, also known as JNJ-1661010, is a novel small molecule that has shown promising results in scientific research. It is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been associated with a variety of physiological and biochemical effects.
科学的研究の応用
Synthesis and Structural Analysis
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide serves as an intermediate in the synthesis of various pharmaceutically active compounds. Its utility includes the production of derivatives with potential therapeutic applications. For instance, the compound has been involved in processes leading to pharmaceutically effective acetamides, demonstrating the importance of such intermediates in drug development (Kevin T. Fort, 2002).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research has explored the photochemical and thermochemical properties of related acetamide analogs, suggesting their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, these studies have delved into their non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1), indicating a broad spectrum of applications from renewable energy technologies to biochemical interactions (Y. Mary et al., 2020).
Anticancer Drug Development
The synthesis and molecular docking analysis of related acetamide derivatives have shown promise in anticancer drug development. Such compounds have been analyzed for their anticancer activity through in silico modeling, targeting specific receptors and exhibiting potential therapeutic benefits. This highlights the compound's role in the synthesis of anticancer agents (Gopal Sharma et al., 2018).
Pesticide Potential
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the compound , have been characterized for their potential as pesticides. Research into new diffraction data of these derivatives has contributed to the understanding of their structure and potential applications in agriculture (E. Olszewska et al., 2009).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-pyrrol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJIVZEZGJVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-2-(4-chlorophenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


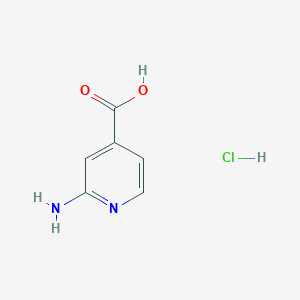
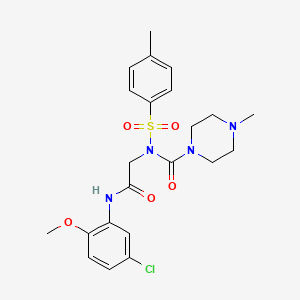
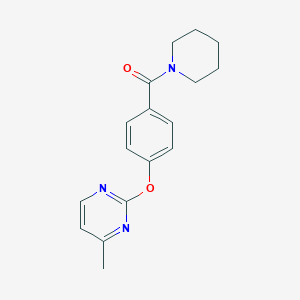
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)


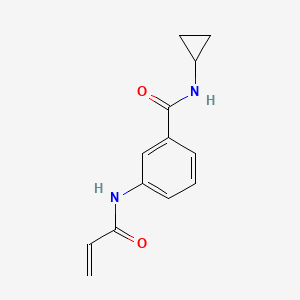

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2735487.png)
![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)
